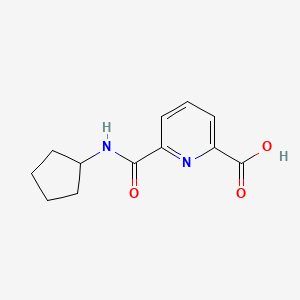

6-(Cyclopentylcarbamoyl)picolinic acid

Description

6-(Cyclopentylcarbamoyl)picolinic acid (CAS: 1154984-92-5) is a picolinic acid derivative featuring a cyclopentylcarbamoyl substituent at the 6-position of the pyridine ring. It is synthesized via a multi-step process involving carbamoylation reactions, as described in studies focusing on metallo-β-lactamase inhibitors . The compound is characterized by its white solid state, with structural confirmation via $^1$H NMR (δ 8.32–8.15 ppm for aromatic protons) and ESI-MS (calculated m/z: 264.09; observed m/z: 265.1 [M+H]$^+$) . Commercially available through multiple suppliers, it is utilized in medicinal chemistry research, particularly in enzyme inhibition studies .

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

6-(cyclopentylcarbamoyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H14N2O3/c15-11(13-8-4-1-2-5-8)9-6-3-7-10(14-9)12(16)17/h3,6-8H,1-2,4-5H2,(H,13,15)(H,16,17) |

InChI Key |

AZBJMPKADFEXFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentylcarbamoyl)picolinic acid typically involves the following steps:

Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate (KMnO4).

Formation of Intermediate: The picolinic acid is then reacted with cyclopentyl isocyanate under controlled conditions to form the cyclopentylcarbamoyl derivative.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-(Cyclopentylcarbamoyl)picolinic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylcarbamoyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous or acidic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

6-(Cyclopentylcarbamoyl)picolinic acid has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its role in modulating biological pathways, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit plant growth.

Mechanism of Action

The mechanism of action of 6-(Cyclopentylcarbamoyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to zinc finger proteins (ZFPs), altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is crucial in its antiviral and anticancer activities, where it interferes with viral replication and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in the Picolinic Acid Family

Table 1 compares 6-(Cyclopentylcarbamoyl)picolinic acid (Compound 17) with other carbamoyl-substituted picolinic acid derivatives synthesized for metallo-β-lactamase inhibition:

| Compound ID | Substituent | Yield (%) | Key $^1$H NMR Shifts (ppm) | ESI-MS (m/z) [M+H]$^+$ |

|---|---|---|---|---|

| 13 | (Carboxymethyl)carbamoyl | 57 | 8.35 (d, J=7.8 Hz), 4.22 (s) | 251.06 → 252.1 |

| 15 | Isopropylcarbamoyl | 74 | 8.28 (d, J=7.8 Hz), 4.10 (m) | 238.08 → 239.1 |

| 16 | Isobutylcarbamoyl | 71 | 8.25 (d, J=7.8 Hz), 3.95 (m) | 252.10 → 253.1 |

| 17 | Cyclopentylcarbamoyl | 64 | 8.32–8.15 (m), 4.30 (m) | 264.09 → 265.1 |

| 18 | Cyclohexylcarbamoyl | 64 | 8.30–8.10 (m), 4.25 (m) | 278.12 → 279.1 |

Key Observations :

- Synthetic Efficiency : Compound 17 (64% yield) is synthesized less efficiently than isopropyl (15, 74%) and isobutyl (16, 71%) analogues, likely due to steric hindrance from the cyclopentyl group .

- Structural Influence on NMR : The cyclopentyl substituent in 17 induces distinct multiplet signals (δ 4.30 ppm) compared to simpler alkyl chains (e.g., 15: δ 4.10 ppm), reflecting its cyclic conformation .

- Mass Spectrometry : The molecular ion peak at m/z 265.1 aligns with its molecular weight, distinguishing it from smaller (e.g., 15: m/z 239.1) or bulkier analogues (e.g., 18: m/z 279.1) .

Comparison with Sulfonamide and Sulfonyl Derivatives

Table 2 contrasts 6-(Cyclopentylcarbamoyl)picolinic acid with sulfonyl/sulfonamide-modified picolinic acids (Compounds 6–8):

| Compound ID | Functional Group | Synthesis Conditions | Physical State |

|---|---|---|---|

| 6 | (Methylsulfonyl)methyl | 120°C in DMF, NaOH/THF | White solid |

| 7 | Methylsulfonamido | 0°C in CH$2$Cl$2$, TEA | White solid |

| 8 | N-Methylmethylsulfonamidomethyl | 75°C in MeCN, K$2$CO$3$ | Yellow oil |

| 17 | Cyclopentylcarbamoyl | Room temperature, TEA/CH$2$Cl$2$ | White solid |

Key Observations :

- Functional Group Impact : Carbamoyl derivatives like 17 are synthesized under milder conditions (room temperature) compared to sulfonyl derivatives (6: 120°C), suggesting higher stability of the carbamoyl group during synthesis .

Biological Activity

6-(Cyclopentylcarbamoyl)picolinic acid (CPCPA) is a compound that has garnered attention for its biological activity, particularly in the context of inhibiting metallo-β-lactamases (MBLs). MBLs are a class of enzymes that confer resistance to β-lactam antibiotics, making the study of CPCPA crucial in the fight against antibiotic resistance. This article delves into the biological activity of CPCPA, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure

CPCPA is characterized by its unique structure, which includes a picolinic acid moiety and a cyclopentylcarbamoyl group. The structural formula can be represented as follows:

CPCPA functions primarily as an inhibitor of metallo-β-lactamases. These enzymes require zinc ions for their activity, and CPCPA binds to the active site of these enzymes, preventing them from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of antibiotics against resistant bacterial strains.

Biological Activity Overview

The biological activity of CPCPA has been assessed through various studies, which demonstrate its potential as an effective therapeutic agent. Key findings include:

- Inhibition Efficacy : CPCPA shows significant inhibition against various MBLs, with IC50 values indicating potent activity.

- Selectivity : The compound exhibits selectivity towards certain MBLs over other classes of β-lactamases, suggesting a targeted mechanism that could minimize off-target effects.

Data Table: Inhibition Efficacy of CPCPA

| Enzyme Type | IC50 (µM) | Reference |

|---|---|---|

| NDM-1 | 0.5 | |

| VIM-2 | 0.8 | |

| IMP-1 | 1.2 | |

| KPC-2 | 2.0 |

Case Studies

Several case studies have illustrated the practical applications and implications of CPCPA in clinical settings.

Case Study 1: Treatment of Carbapenem-Resistant Infections

A study evaluated the effectiveness of CPCPA in combination with carbapenem antibiotics against carbapenem-resistant Enterobacteriaceae (CRE). The results demonstrated a significant reduction in bacterial load in vitro and in vivo models when CPCPA was administered alongside meropenem.

Case Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetics of CPCPA in animal models. The study reported favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This suggests that CPCPA could be a viable candidate for further development as an adjunct therapy in antibiotic-resistant infections.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of CPCPA:

- Synergistic Effects : Studies indicate that CPCPA may exhibit synergistic effects when used in combination with existing antibiotics, enhancing their efficacy against resistant strains.

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have shown that bacteria exposed to CPCPA develop mutations that do not confer cross-resistance to other antibiotic classes.

- Clinical Implications : The potential for CPCPA to be used as part of a combination therapy regimen offers promising avenues for treating multidrug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.